(4-Chlorobutanoyl)urea

Descripción general

Descripción

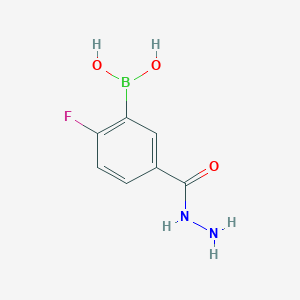

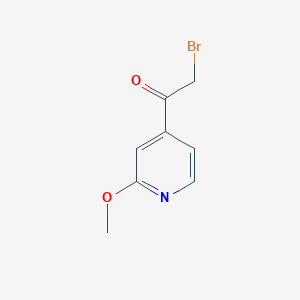

“(4-Chlorobutanoyl)urea” is a chemical compound with the CAS Number: 1208680-83-4 . It has a molecular weight of 164.59 .

Synthesis Analysis

The synthesis of N-substituted ureas, such as “this compound”, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the electrochemical C–N coupling of carbon dioxide and nitrogen oxides under environmental conditions .Molecular Structure Analysis

The IUPAC name for “this compound” is N-(4-chlorobutanoyl)urea . The InChI code for this compound is 1S/C5H9ClN2O2/c6-3-1-2-4(9)8-5(7)10/h1-3H2,(H3,7,8,9,10) .Chemical Reactions Analysis

The decomposition of urea starts more or less with the phase change. Biuret as a reaction product will remain in the liquid phase. At 193 1C, the decomposition process also starts for biuret .Aplicaciones Científicas De Investigación

Mechanochemistry in Drug Synthesis

- Application : Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide. This method achieves good to excellent isolated yields through either stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates (Tan, Štrukil, Mottillo, & Friščić, 2014).

Photocatalysis for Hydrogen Production and Pollution Degradation

- Application : Titania photocatalysts modified with anion adsorbates and metals have been used for the simultaneous production of hydrogen and degradation of organic pollutants including 4-chlorophenol, urea, and urine. This dual-function photocatalysis requires both components on the TiO2 surface (Kim, Monllor-Satoca, & Choi, 2012).

Urea Synthesis Alternatives

- Application : Research has focused on cleaner and safer alternatives to traditional urea synthesis methods, which often involve hazardous materials. Newer methodologies use simpler and less hazardous reagents, such as CO and CO2 in catalytic processes, to minimize chemical waste (Bigi, Maggi, & Sartori, 2000).

Electrochemical Urea Degradation

- Application : Electrochemical methods using a bismuth doped TiO2 anode and stainless steel cathode have been studied for urea transformation. This process generates reactive chlorine species and transforms urea-N into N2 and NO3-, suggesting potential applications in water treatment (Cho & Hoffmann, 2014).

Urea Sensing Technology

- Application : New sensing technologies have been developed for urea detection, such as a sensor using Ti/RuO2-TiO2-SnO2 dimensional stable anode for accurate and sensitive quantification of urea in aqueous samples. This method shows potential for online monitoring of urea for industrial and environmental health applications (Vasconcellos et al., 2021).

Medicinal Chemistry of Urea Derivatives

- Application : Urea functionality is significant in medicinal chemistry, being inherent in numerous bioactive compounds and approved therapies. Urea-containing compounds are increasingly used in drug design for key drug-target interactions and drug-like properties (Ghosh & Brindisi, 2019).

Mecanismo De Acción

Target of Action

Urea and its derivatives are known to interact with various biological macromolecules, including proteins and nucleic acids . These interactions play a crucial role in various biological processes, such as protein folding, nucleic acid formation, membrane formation, and protein-ligand recognition .

Mode of Action

Urea and its derivatives are known to disrupt the lipid structure of the cell membrane and increase cell permeability, leading to cell lysis . They can also induce toxicity in conjunctival and corneal cells, causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .

Biochemical Pathways

Disruptions in this cycle can lead to various metabolic disorders .

Pharmacokinetics

The pharmacokinetics of a drug molecule is influenced by various factors, including its physicochemical properties, the route of administration, and the patient’s physiological condition .

Result of Action

Urea and its derivatives can have various effects on cells, including disrupting cell membrane integrity, inducing cell toxicity, and affecting cell movement and mitotic activity .

Action Environment

The action, efficacy, and stability of (4-Chlorobutanoyl)urea can be influenced by various environmental factors. For instance, the presence of other chemicals, the pH, temperature, and pressure can affect the stability and activity of the compound .

Safety and Hazards

Propiedades

IUPAC Name |

N-carbamoyl-4-chlorobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O2/c6-3-1-2-4(9)8-5(7)10/h1-3H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTZZCQFICRLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(=O)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/structure/B1522176.png)